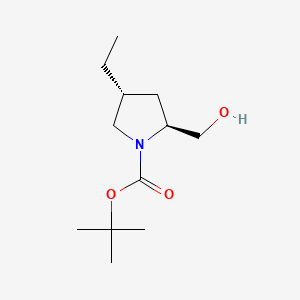

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” seems to be a derivative of pyrrolidine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

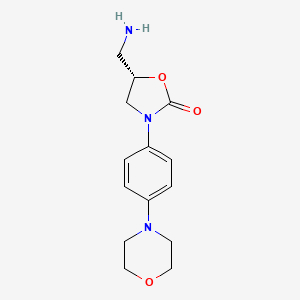

Molecular Structure Analysis

The molecular structure of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to say without more specific information. The reactivity of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would likely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate” would depend on its specific structure. For example, similar compounds have a molecular weight around 219.26 to 245.32 .Aplicaciones Científicas De Investigación

Synthesis of Chiral Pyrrolidines : A study by Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method, which involves a five-step chromatography-free process, yielded chiral pyrrolidine in high yield and enantiomeric excess, illustrating its utility in producing complex chiral structures (Chung et al., 2005).

Crystal Structure Analysis : Weber et al. (1995) conducted a study on a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, revealing details about its crystal structure and molecular configuration. The study highlighted the compound's potential in material science and crystallography (Weber et al., 1995).

Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558, 20e), which was synthesized using a tert-butyl pyrrolidine core. This research is significant in medicinal chemistry, especially in the development of antiviral drugs (Wang et al., 2001).

Synthesis and Crystal Structure Studies : Naveen et al. (2007) described the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to your query. Their research focused on the synthesis process and X-ray diffraction studies, providing insights into the compound's molecular structure and potential applications in material science (Naveen et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-9-6-10(8-14)13(7-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNINJRYCPOUYAL-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4R)-4-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine](/img/no-structure.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)

![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)